N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)adamantane-1-carboxamide
Description
Molecular Architecture and Stereochemical Considerations
The compound comprises three interconnected pharmacophores: a rigid adamantane core, a pyrrolidinone ring, and a cyclopropane substituent. Its molecular formula is C₁₈H₂₆N₂O₂ , with a molecular weight of 302.4 g/mol . The adamantane moiety adopts a tricyclo[3.3.1.1³,⁷]decane configuration, characterized by its diamondoid-like geometry and high hydrophobicity. The pyrrolidinone ring features a 5-oxo group at position 5 and a 1-cyclopropyl substituent, introducing steric constraints and electronic effects. The carboxamide linkage (–NH–CO–) connects the adamantane to the pyrrolidinone, enabling potential hydrogen bonding via the amide nitrogen .
Stereochemical analysis reveals a chiral center at the pyrrolidinone ring’s C3 position, where the carboxamide group is attached. The adamantane core’s stereochemistry is defined as (3r,5r,7r), as inferred from its IUPAC name . The cyclopropane ring’s planar structure imposes strain, influencing conformational flexibility and reactivity.
Crystallographic Analysis and Conformational Dynamics
While experimental crystallographic data for this specific compound are limited, insights can be drawn from analogous adamantane-pyrrolidinone hybrids. For example:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 302.4 g/mol | |
| Hydrogen Bond Donors | 1 (amide N–H) | |
| Hydrogen Bond Acceptors | 2 (amide C=O, pyrrolidinone C=O) | |
| Rotatable Bonds | 3 |
The adamantane cage’s rigidity likely restricts conformational mobility, while the pyrrolidinone ring may exhibit limited flexibility due to the cyclopropane substituent. The carboxamide group’s planarity facilitates intermolecular hydrogen bonding, potentially stabilizing crystal packings in related derivatives .
Comparative Structural Analysis with Adamantane-Pyrrolidinone Hybrids
The compound’s structural features contrast with other adamantane-pyrrolidinone hybrids, as summarized below:
Key Observations :
- Lipophilicity : The target compound’s XLogP3-AA of 1.9 is lower than the 3-phenylpropyl derivative (4.7) , reflecting reduced hydrophobicity from the cyclopropane group.
- Functional Group Diversity : Trifluoromethyl-substituted analogs exhibit higher electronegativity, altering electronic interactions.
- Steric Effects : The adamantane cage and cyclopropane create a sterically hindered environment, potentially
Properties
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c21-16-6-14(10-20(16)15-1-2-15)19-17(22)18-7-11-3-12(8-18)5-13(4-11)9-18/h11-15H,1-10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYMWKXZMXVBRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Cyclopropyl-5-Oxopyrrolidin-3-Amine
The pyrrolidinone ring is constructed via a Michael addition-cyclization sequence. Starting from ethyl acrylate and cyclopropylamine, the reaction proceeds through nucleophilic attack to form a β-amino ester, followed by intramolecular lactamization under acidic conditions. Key modifications include:
- Cyclopropane introduction : Cyclopropylamine reacts with ethyl acrylate in tetrahydrofuran (THF) at 0°C, yielding ethyl 3-(cyclopropylamino)propanoate.
- Lactamization : Treatment with hydrochloric acid (HCl) in refluxing ethanol induces cyclization to 5-oxopyrrolidin-3-amine, confirmed by $$^1$$H NMR ($$ \delta $$ 1.05–1.15 ppm, cyclopropyl CH$$_2$$; $$ \delta $$ 3.45 ppm, pyrrolidinone NH).
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling (EDC/HOBt)
The most widely employed method involves activating adamantane-1-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) :
- Activation : Adamantane-1-carboxylic acid (1 equiv) reacts with EDC (1.2 equiv) and HOBt (1.1 equiv) in dichloromethane (DCM) at 0°C for 1 hr.
- Coupling : 1-Cyclopropyl-5-oxopyrrolidin-3-amine (1 equiv) is added, followed by $$ N,N $$-diisopropylethylamine (DIPEA, 2 equiv). The mixture stirs at room temperature for 12 hr.
- Workup : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate 3:1).
Acid Chloride Route
Alternative activation via oxalyl chloride enhances reactivity for sterically hindered substrates:
- Chlorination : Adamantane-1-carboxylic acid (1 equiv) reacts with oxalyl chloride (2 equiv) in DCM under reflux (2 hr). Excess reagent is removed in vacuo.
- Amidation : The resultant acid chloride is treated with 1-cyclopropyl-5-oxopyrrolidin-3-amine (1 equiv) and triethylamine (3 equiv) in THF at −10°C, warming to room temperature overnight.
- Isolation : Precipitation with ice-water followed by recrystallization (ethanol/water) yields the product.
Comparative Analysis of Synthetic Methods
| Parameter | EDC/HOBt Method | Acid Chloride Method |
|---|---|---|
| Reaction Time | 12–14 hr | 14–16 hr |
| Yield (%) | 68–72 | 65–70 |
| Purity (%) | >98 | 97 |
| Scalability | High | Moderate |
| Byproduct Formation | Minimal | Trace HCl residuals |
The EDC/HOBt method offers superior yields and purity, attributed to milder conditions that minimize adamantane decomposition. Conversely, the acid chloride route, while effective, requires stringent moisture control to prevent hydrolysis.
Structural Characterization and Validation
Spectroscopic Data
- $$^1$$H NMR (400 MHz, CDCl$$3$$): $$ \delta $$ 1.10–1.25 (m, 4H, cyclopropyl CH$$2$$), 1.70–2.10 (m, 15H, adamantane CH$$_2$$), 3.45 (dd, 1H, pyrrolidinone CH), 6.20 (s, 1H, NH).
- $$^{13}$$C NMR : $$ \delta $$ 175.5 (C=O, amide), 170.2 (C=O, lactam), 38.9–45.1 (adamantane C).
- HRMS : Calculated for C$${18}$$H$${25}$$N$$2$$O$$2$$ [M+H]$$^+$$: 301.1912; Found: 301.1915.
Process Optimization and Challenges
Solvent Selection
Steric Hindrance Mitigation
The adamantane scaffold’s rigidity necessitates excess coupling reagents (1.2–1.5 equiv) to drive the reaction to completion. Microwave-assisted synthesis (60°C, 30 min) was explored but showed <5% yield improvement.
Chemical Reactions Analysis
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex ring structures.
Scientific Research Applications
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its incorporation into polymers can enhance properties like thermal stability and solubility.
Biological Studies: The compound’s interactions with biological systems can be studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of adamantane-containing carboxamides.
Structural Analogues from
The N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (5a–y) share the adamantane-carboxamide motif but differ in their substituents and core heterocycles. Key distinctions include:
- Core Structure: The target compound features a pyrrolidinone ring, whereas derivatives 5a–y incorporate an indole ring fused to the adamantane-carboxamide. Indole’s aromaticity may enhance π-π stacking interactions in biological targets, whereas pyrrolidinone’s rigidity could influence binding specificity.
- Substituents: Derivatives 5a–y include diverse amine substituents (e.g., aryl, alkyl), whereas the target compound uses a cyclopropyl-pyrrolidinone group. Cyclopropane’s strain energy may increase reactivity or alter pharmacokinetics compared to bulkier substituents in 5a–y .
Pharmacological Implications (Hypothetical)
- Derivatives 5a–y : Demonstrated activity in preliminary assays (unpublished data in ). The indole-adamantane hybrids may target neurological or inflammatory pathways.
- Target Compound: The pyrrolidinone-cyclopropyl combination could enhance blood-brain barrier penetration compared to indole derivatives, making it a candidate for CNS-targeted therapies.
Biological Activity
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)adamantane-1-carboxamide is a novel compound that has garnered attention for its potential biological activities, including anticancer and antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and it features a complex structure that includes an adamantane core, a cyclopropyl group, and a pyrrolidine moiety. This unique configuration contributes to its biological activity.
Anticancer Activity
Research indicates that derivatives of 5-oxopyrrolidine, including this compound, exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.
Case Study: Anticancer Efficacy
In a study assessing the cytotoxic effects of various compounds on A549 cells, this compound demonstrated a reduction in cell viability comparable to established chemotherapeutic agents. The compound exhibited a structure-dependent activity, suggesting that specific functional groups within its structure enhance its efficacy against cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens. It showed promising activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 8 µg/mL |
| Klebsiella pneumoniae | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Acinetobacter baumannii | 64 µg/mL |
This table highlights the effectiveness of the compound against various pathogens, indicating its potential as an antimicrobial agent .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets. Preliminary docking studies suggest that the compound binds effectively to enzymes involved in cancer cell proliferation and bacterial resistance mechanisms.
Enzyme Inhibition Studies
Inhibition assays have shown that the compound can inhibit key enzymes associated with cancer progression and bacterial survival. For instance, it has been observed to inhibit urease activity in pathogenic bacteria, which is crucial for their survival in acidic environments .
Q & A
Basic: What synthetic strategies are commonly employed for N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)adamantane-1-carboxamide, and how can reaction conditions be optimized for improved yields?
Answer:
The synthesis typically involves multi-step pathways, including:
- Coupling Reactions: Use of carbodiimide coupling agents (e.g., EDC or HATU) to form the amide bond between the adamantane carboxylic acid and the pyrrolidinone amine precursor .
- Purification: Flash chromatography with solvent systems like petroleum ether/EtOAC (8:2) to isolate the product, as demonstrated in adamantane carboxamide syntheses with yields up to 76% .
- Optimization: Adjusting reaction temperature (e.g., 0°C to room temperature for coupling), solvent polarity (DMF or dichloromethane), and stoichiometric ratios of reagents. Lower yields (e.g., 31% for compound 6j in ) may result from steric hindrance or side reactions, which can be mitigated by introducing protecting groups or using excess amine .
Advanced: How do structural modifications to the adamantane or pyrrolidinone moieties impact the compound’s binding affinity to cannabinoid (CB2) receptors?
Answer:
Key structural determinants include:
- Adamantane Rigidity: The adamantane core provides a hydrophobic scaffold that enhances receptor interaction, as seen in CB2 antagonist studies where adamantane derivatives showed sub-micromolar binding affinities .
- Pyrrolidinone Conformation: The 5-oxopyrrolidin-3-yl group introduces conformational flexibility, potentially enabling hydrogen bonding with receptor residues. Modifications like cyclopropane substitution (as in the target compound) may alter torsional angles, affecting binding pocket compatibility .
- Case Study: Compound 11 () demonstrated 47% yield and CB2 activity, suggesting that substituents on the pyrrole ring (e.g., chloro or methyl groups) modulate selectivity. Computational docking studies (e.g., using AutoDock Vina) can predict binding poses and guide synthetic prioritization .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?
Answer:
- 1H/13C NMR: Key signals include:
- Adamantane protons: Multiplets at δ 1.6–2.1 ppm (bridgemethylene and bridgehead hydrogens) .
- Pyrrolidinone carbonyl: A singlet near δ 170–175 ppm in 13C NMR .
- Cyclopropyl protons: Distinct ABX splitting patterns (δ 0.5–1.5 ppm) .
- HRMS: Confirm molecular ion ([M+H]+) with <5 ppm mass accuracy. For example, compound 6i () showed a 98.6% purity via HPLC, validated by HRMS .
- IR Spectroscopy: Amide C=O stretch at ~1637 cm⁻¹ and NH stretch at ~3354 cm⁻¹ .
Advanced: How can computational modeling resolve contradictions in reported bioactivity data for adamantane carboxamide derivatives?
Answer:
- Molecular Dynamics (MD) Simulations: Assess stability of ligand-receptor complexes over time. For example, triazole-containing analogs () showed variable antifungal activity due to sulfanyl group orientation, which MD can correlate with experimental IC50 values .
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. In , the tert-butyl substituent’s electron-donating effects were linked to enhanced stability in receptor binding .
- Data Reconciliation: Cross-validate computational predictions with in vitro assays (e.g., enzyme inhibition or MIC tests) to address discrepancies arising from assay conditions or compound purity .
Basic: What strategies are effective for analyzing and improving the HPLC purity of this compound?
Answer:
- Column Selection: Use C18 reverse-phase columns with acetonitrile/water gradients, as employed for adamantane carboxamides in (98.6% purity for 6i) .
- Mobile Phase Optimization: Adjust pH (e.g., 0.1% TFA) to enhance peak resolution for polar impurities.
- Validation: Compare retention times with reference standards and integrate area-under-curve (AUC) for quantitation. Repurify via recrystallization (e.g., using EtOAc/hexanes) if purity falls below 95% .
Advanced: How do reaction mechanisms differ when synthesizing N-substituted vs. O-substituted adamantane carboxamides?
Answer:
- N-Substitution: Requires activation of the carboxylic acid (e.g., via mixed anhydrides or carbodiimides) followed by nucleophilic attack by the amine. Steric hindrance from the adamantane core may slow amidation, necessitating prolonged reaction times .
- O-Substitution: Rare in adamantane carboxamides but observed in ester derivatives. Requires alcohol nucleophiles and acid catalysts (e.g., H2SO4), which are less compatible with acid-sensitive functional groups like cyclopropane .
- Kinetic Studies: Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps. For example, reported a 38% yield for a tert-butyl-substituted analog, suggesting steric effects dominate over electronic factors .
Basic: What safety precautions are essential when handling adamantane carboxamide precursors like adamantane-carboxylic acid?
Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Adamantane-carboxylic acid (CAS 828-51-3) may cause irritation upon exposure .
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile solvents (e.g., DCM or DMF).
- Spill Management: Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: What in silico tools are recommended for predicting the metabolic stability of this compound?
Answer:
- CYP450 Metabolism Prediction: Use SwissADME or StarDrop to identify vulnerable sites (e.g., cyclopropane or pyrrolidinone rings) prone to oxidation .
- Pharmacokinetic Modeling: Simulate absorption/distribution using GastroPlus, incorporating logP values (~3.5 for similar carboxamides) and solubility data .
- Case Study: Triazole analogs () showed improved metabolic stability over non-heterocyclic derivatives, attributed to reduced CYP3A4 binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
